molecular formula C30H30N2O7 B14763273 DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl

DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl

Cat. No.: B14763273
M. Wt: 530.6 g/mol
InChI Key: SOUPYGXBZUZSCA-ZRRKCSAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl is a synthetic nucleoside analog characterized by a uracil base attached to a 3-deoxy-D-erythro-pentofuranosyl sugar moiety. The "DMT(-5)" designation indicates the presence of a 4,4′-dimethoxytrityl (DMT) protecting group at the 5′-position of the sugar, a common strategy in oligonucleotide synthesis to block hydroxyl groups during solid-phase chemical reactions . The "3-deoxy" modification removes the hydroxyl group at the 3′-position of the sugar, which can alter the compound’s conformational flexibility and resistance to enzymatic degradation. The uracil base is linked via the N1 position to the sugar, typical of canonical nucleosides.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-25-18-26(33)28(39-25)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1

InChI Key

SOUPYGXBZUZSCA-ZRRKCSAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=O)NC5=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares DMT(-5)3-deoxy-D-eryPenf(b)-uracil-1-yl with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 5′-O-DMT-2′-deoxyuridine 3-(Uracil-1-yl)-L-alanine
Molecular Weight (g/mol) ~600 (estimated) 647.7 225.2
logP (Predicted) 3.8 4.1 -1.2
Solubility Soluble in CHCl₃, MeOH Soluble in CHCl₃ Water-soluble
Metabolic Stability High (3′-deoxy, DMT-protected) Moderate Low (amino acid conjugate)

Notes and Limitations

  • The exact structure and substituents of this compound are inferred from naming conventions and synthesis protocols in . Further experimental data (e.g., NMR, mass spectrometry) would clarify its configuration.

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